

A Technical Guide to the Spectroscopic Profile of (2-Bromothiophen-3-YL)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068

[Get Quote](#)

Abstract

This technical document provides a comprehensive overview of the spectroscopic characteristics of **(2-Bromothiophen-3-YL)methanol** (CAS No: 70260-16-1).^[1] Due to the limited availability of experimentally derived spectra in public domains, this guide presents predicted data for mass spectrometry and an analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy based on the compound's molecular structure. Detailed, standardized experimental protocols for obtaining these spectra are also provided for researchers aiming to characterize this compound. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

Introduction

(2-Bromothiophen-3-YL)methanol is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a brominated thiophene ring and a primary alcohol functional group, gives rise to a unique spectroscopic signature. Accurate interpretation of its spectroscopic data is crucial for structure verification, purity assessment, and understanding its chemical reactivity. This guide consolidates the predicted spectroscopic data and outlines the methodologies for its empirical determination.

Predicted Spectroscopic Data

While experimental spectra for **(2-Bromothiophen-3-YL)methanol** are not widely available, the following sections detail the predicted data based on computational models and the known spectroscopic behavior of related functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of **(2-Bromothiophen-3-YL)methanol** (C_5H_5BrOS) is 191.92445 Da.^[2] The presence of bromine, with its two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio), will result in a characteristic $M+2$ isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for **(2-Bromothiophen-3-YL)methanol** Adducts^[2]

Adduct	Predicted m/z
$[M+H]^+$	192.93173
$[M+Na]^+$	214.91367
$[M-H]^-$	190.91717
$[M+NH_4]^+$	209.95827
$[M+K]^+$	230.88761
$[M+H-H_2O]^+$	174.92171

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methylene protons of the methanol group, and the hydroxyl proton.

- **Thiophene Protons (H-4 and H-5):** These two protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically between δ 6.5 and 8.0 ppm.

- Methylene Protons (-CH₂OH): These protons are adjacent to the thiophene ring and the hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet anywhere between δ 1.0 and 5.0 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for **(2-Bromothiophen-3-YL)methanol**

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity
Thiophene H-4, H-5	6.5 - 8.0	Doublet (d)
-CH ₂ OH	4.5 - 5.0	Singlet (s) or Doublet (d)
-OH	1.0 - 5.0 (variable)	Broad Singlet (br s)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

- Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C-2) will be significantly influenced by the halogen's electronegativity. The other carbons (C-3, C-4, C-5) will appear in the typical aromatic region for thiophenes (δ 120-145 ppm).
- Methylene Carbon (-CH₂OH): The carbon of the methanol group is expected to have a chemical shift in the range of δ 60-70 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for **(2-Bromothiophen-3-YL)methanol**

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Thiophene C-2	110 - 125
Thiophene C-3, C-4, C-5	120 - 145
-CH ₂ OH	60 - 70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(2-Bromothiophen-3-YL)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds, as well as vibrations from the thiophene ring.

Table 4: Expected IR Absorption Frequencies for **(2-Bromothiophen-3-YL)methanol**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Alcohol)	Stretching	3200 - 3600	Strong, Broad
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Aliphatic)	Stretching	2850 - 3000	Medium
C=C (Thiophene Ring)	Stretching	1400 - 1600	Medium
C-O (Alcohol)	Stretching	1000 - 1260	Strong
C-Br	Stretching	500 - 600	Strong

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of a solid organic compound like **(2-Bromothiophen-3-YL)methanol**.

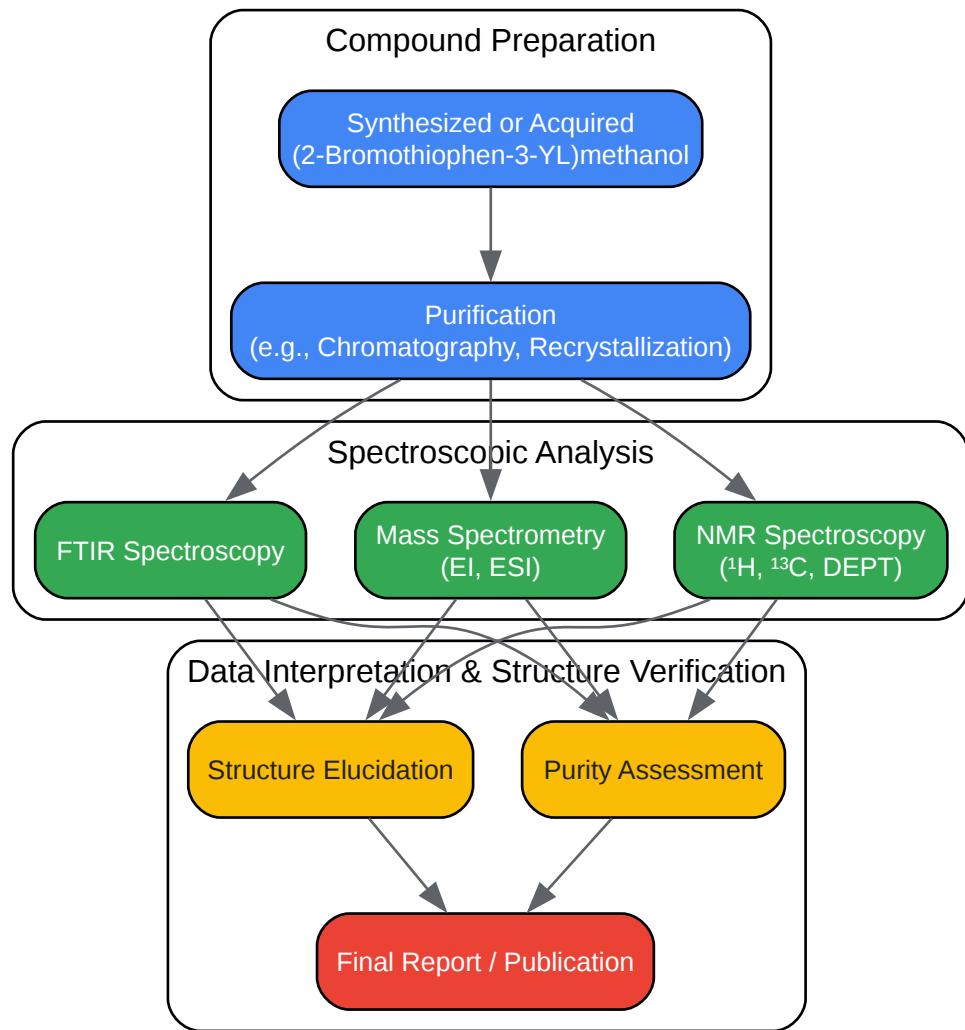
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[3] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).^[4]
- Data Acquisition: The NMR spectra (¹H, ¹³C, and other relevant experiments like DEPT) are recorded on a high-field NMR spectrometer.^[3]

- ^1H NMR: A standard proton experiment is run to obtain the ^1H spectrum. The data is processed with Fourier transformation, phasing, and baseline correction. The chemical shifts, multiplicities, coupling constants, and integrations of the signals are determined.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment is performed to obtain a spectrum with singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH , CH_2 , and CH_3 groups.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[5] A pressure clamp is applied to ensure good contact between the sample and the crystal.[5]
- Background Scan: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO_2 and H_2O absorptions.[5]
- Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavenumber.[5]
- Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to their corresponding functional groups.


Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a solid sample, it would first be dissolved in a suitable volatile solvent.[6]
- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and observe the molecular ion more clearly.[8]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7]
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic profile of **(2-Bromothiophen-3-YL)methanol**. While experimentally determined data is currently sparse in the public domain, the predicted mass spectrum and the expected NMR and IR characteristics offer a robust framework for researchers. The detailed experimental protocols included herein provide a standardized approach for the empirical characterization of this and other related organic compounds, facilitating consistency and comparability of data across different laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]
- 2. PubChemLite - (2-bromothiophen-3-yl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of (2-Bromothiophen-3-YL)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314068#spectroscopic-data-of-2-bromothiophen-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com